7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide
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Overview
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of various molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of quinazoline was first reported in 1895 through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . Another method involves the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as the Niementowski reaction .Molecular Structure Analysis
Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of reactions. For example, the Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water . It has a molar mass of 130.150 g·mol −1 .Scientific Research Applications
Cyclofunctionalization of Olefinic Urethanes and Ureas
The cyclization reactions involving related compounds to 7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide have been studied. For instance, Takai et al. (1988) explored the treatment of tetrahydropyridine derivatives with bromine or N-chlorosuccinimide under acidic conditions, leading to the formation of spiro [piperidine-4, 4'(3'H)-quinazolin]-2'(1'H)-one derivatives (Takai, Obase, & Teranishi, 1988).
Synthesis of Spiro-quinazoline Derivatives
Markosyan et al. (1996) synthesized 3-p-Methoxyphenyl-4-oxo-2-mercapto-3, 4, 5, 6-tetrahydrospiro(benzo[h]quinazoline-4,1′-cyclohexane), showcasing the diverse synthesis possibilities of quinazoline derivatives, including spiro compounds (Markosyan, Kuroyan, Dilanyan, & Shirkhanyan, 1996).
Phosphotungstic Acid Mediated Synthesis
Novanna et al. (2019) demonstrated the use of phosphotungstic acid as a green catalyst for the synthesis of spiro- and cyclized quinazolinones and 2-amino substituted carboxamide derivatives under microwave irradiation and solvent-free conditions (Novanna, Kannadasan, & Shanmugam, 2019).
Central Nervous System Potential Agents
Bauer et al. (1976) synthesized derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], indicating potential applications in central nervous system research (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, & Ong, 1976).
Synthesis for Antihypertensive Activity
Takai et al. (1986) explored the synthesis of piperidine derivatives with a quinazoline ring system, indicating their potential for antihypertensive activity (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Quinazoline derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct binding . The specific interactions between this compound and its targets would depend on the nature of the targets themselves.
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Quinazoline derivatives have been shown to have a variety of effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling . The specific effects of this compound would depend on its targets and mode of action.
Future Directions
The development of new drugs or drug candidates based on quinazoline and quinazolinone scaffolds is a significant target in medicinal chemistry . Molecular hybridization technology, which involves the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds, is being used .
properties
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-1-methyl-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-25-17-13-14(22)7-8-15(17)19(27)24-21(25)9-11-26(12-10-21)20(28)23-16-5-3-4-6-18(16)29-2/h3-8,13H,9-12H2,1-2H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNWOSGPOZSXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=O)NC13CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide |
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